![molecular formula C25H27N7O4 B5797908 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTCB and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of DMTCB is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. DMTCB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMTCB has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DMTCB has also been found to inhibit the growth of various bacteria and fungi by disrupting their metabolic processes. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTCB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a safe compound for research purposes. However, DMTCB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, DMTCB has limited stability in solution, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on DMTCB. One potential direction is to further investigate its antimicrobial and antifungal properties. DMTCB has been found to be effective against various bacteria and fungi, and further research could lead to the development of new antimicrobial and antifungal agents. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. DMTCB has been found to be effective in detecting certain metal ions, and further research could lead to the development of new fluorescent probes. Finally, further research could be conducted to investigate the potential use of DMTCB in the development of new materials such as polymers and nanoparticles. DMTCB has been found to have unique properties that could be utilized in the development of new materials with specific properties and applications.
Métodos De Síntesis
DMTCB is synthesized using a specific method that involves the reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenylhydrazine with benzoyl chloride. The reaction occurs in the presence of a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMTCB.
Aplicaciones Científicas De Investigación
DMTCB has been extensively researched for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. DMTCB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, DMTCB has been investigated for its potential use in the development of new materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c33-22(20-4-2-1-3-5-20)36-21-8-6-19(7-9-21)18-26-30-23-27-24(31-10-14-34-15-11-31)29-25(28-23)32-12-16-35-17-13-32/h1-9,18H,10-17H2,(H,27,28,29,30)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXWYJSKSMVDX-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

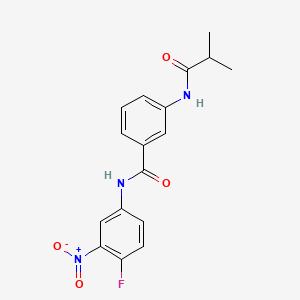
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
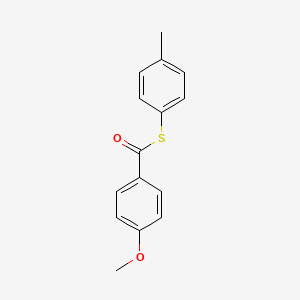
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
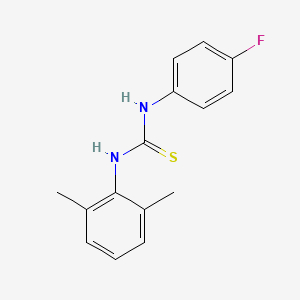
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
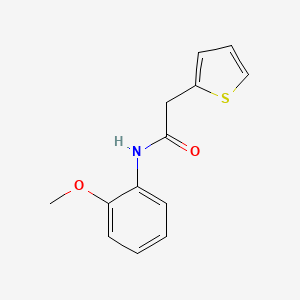
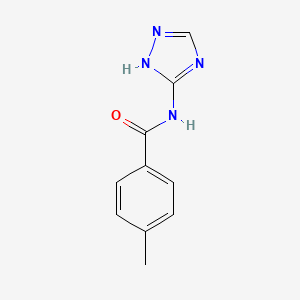
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)